5-Hydroxy-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
5-Hydroxy-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound with the molecular formula C6H8O5. It is a derivative of Meldrum’s acid, which is known for its utility in organic synthesis due to its high reactivity and stability. This compound features a heterocyclic core with four carbon atoms and two oxygen atoms, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2,2-dimethyl-1,3-dioxane-4,6-dione can be achieved through several methods:
Condensation Reaction: The original synthesis involves a condensation reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid.
Alternative Synthesis: Another method includes the reaction of malonic acid with isopropenyl acetate (an enol derivative of acetone) and catalytic sulfuric acid.
Carbon Suboxide Route: A third route involves the reaction of carbon suboxide (C3O2) with acetone in the presence of oxalic acid.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into other useful intermediates.
Substitution: It can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution Reactions: These often involve halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions vary widely but can include carboxylic acids, alcohols, and halogenated compounds, depending on the specific reaction conditions.
Scientific Research Applications
5-Hydroxy-2,2-dimethyl-1,3-dioxane-4,6-dione has a wide range of applications in scientific research:
Biology: The compound is utilized in biochemical assays and as a building block for biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other therapeutic agents.
Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Hydroxy-2,2-dimethyl-1,3-dioxane-4,6-dione exerts its effects involves the formation of reactive intermediates that can participate in various chemical reactions. The compound can easily lose a hydrogen ion from the methylene group in the ring, creating a double bond and a negative charge on the corresponding oxygen. This anion is stabilized by resonance, making it highly reactive and capable of undergoing further transformations .
Comparison with Similar Compounds
Similar Compounds
Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): Similar in structure but lacks the hydroxyl group at the 5-position.
Dimedone: Another diketone with similar reactivity but different structural features.
Barbituric Acid: Shares some chemical properties but has a different core structure.
Uniqueness
5-Hydroxy-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its hydroxyl group, which imparts additional reactivity and allows for a broader range of chemical transformations compared to its analogs .
Properties
CAS No. |
75307-59-4 |
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Molecular Formula |
C6H8O5 |
Molecular Weight |
160.12 g/mol |
IUPAC Name |
5-hydroxy-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C6H8O5/c1-6(2)10-4(8)3(7)5(9)11-6/h3,7H,1-2H3 |
InChI Key |
SNJAIDWCSZHCQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)O)C |
Origin of Product |
United States |
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